molecular formula C11H11NO B3318139 N-(naphthalen-1-ylmethyl)hydroxylamine CAS No. 98978-49-5

N-(naphthalen-1-ylmethyl)hydroxylamine

Cat. No.: B3318139
CAS No.: 98978-49-5
M. Wt: 173.21 g/mol
InChI Key: MPCXCHXFWBBRME-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)hydroxylamine: is an organic compound with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol It is characterized by the presence of a naphthalene ring attached to a hydroxylamine group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-ylmethyl)hydroxylamine typically involves the reaction of naphthalen-1-ylmethylamine with hydroxylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the hydroxylamine group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(naphthalen-1-ylmethyl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(naphthalen-1-ylmethyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is studied for its potential role in biochemical pathways involving hydroxylamine derivatives. It may be used in the development of probes or inhibitors for specific enzymes .

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. It may be explored for its activity against certain biological targets .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and biochemical processes .

Comparison with Similar Compounds

Uniqueness: N-(naphthalen-1-ylmethyl)hydroxylamine is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12-13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCXCHXFWBBRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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